Melanotan II Acetic Acid Salt
CAS No.:
Cat. No.: VC0200519
Molecular Formula: C₅₀H₆₉N₁₅O₉ .(xCH₃COOH)
Molecular Weight: 1024.186005
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅₀H₆₉N₁₅O₉ .(xCH₃COOH) |
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Molecular Weight | 1024.186005 |
Introduction
Chemical Identity and Structure
Melanotan II Acetic Acid Salt is a cyclic heptapeptide with distinct structural characteristics that confer its biological activity. The compound's chemical identity is defined by several key parameters.
Basic Chemical Information
Property | Value |
---|---|
CAS Number | 121062-08-6 (free base) |
Molecular Formula | C₅₀H₆₉N₁₅O₉ · xC₂H₄O₂ |
Molecular Weight | 1024.18 g/mol (free base basis) |
Sequence | XDHFRWK |
IUPAC Condensed | Ac-Nle-Asp(1)-His-Phe-Arg-Trp-Lys(1)-NH₂ |
Physical Appearance | White lyophilized solid |
The compound is formally identified as N-Acetyl-L-norleucyl-L-α-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysinamide cyclic (2→7)-peptide acetic acid salt . This complex nomenclature reflects its peptide structure and cyclic nature, which are crucial for its biological activity.
Structural Characteristics
Melanotan II Acetic Acid Salt features a cyclic structure formed through lactamization between the side chain of aspartic acid and the ε-amino group of lysine. This structural configuration is represented by the sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ . The D-phenylalanine residue in position 7 is particularly significant, as it contributes to the compound's conformational properties and receptor binding characteristics.
The chemical structure can be further defined using standard chemical identifiers:
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SMILES: CCCCC@@HNC(=O)C
Physical and Chemical Properties
Melanotan II Acetic Acid Salt possesses specific physical and chemical properties that influence its stability, solubility, and potential applications in research and therapeutic contexts.
Solubility and Stability
The compound demonstrates solubility in water at approximately 5 mg/mL . This relatively good water solubility facilitates its preparation for experimental applications, particularly for subcutaneous injection, which is the most common route of administration studied.
Regarding stability, the compound requires specific storage conditions:
Analytical Profile
Analytical characterization of Melanotan II Acetic Acid Salt typically includes:
Analytical Parameter | Specification |
---|---|
Purity | ≥95% (HPLC) |
Form | Lyophilized solid |
Color | White |
Quality Level | 200 |
Pharmacological Profile
Mechanism of Action
Melanotan II Acetic Acid Salt functions as a potent, non-selective melanocortin receptor agonist. It affects multiple receptor subtypes including MC1, MC3, MC4, and MC5 receptors . These receptors are involved in regulating various physiological systems:
Receptor | Primary Function |
---|---|
MC1 | Pigmentation |
MC3/MC4 | Energy homeostasis |
MC4 | Sexual function |
MC5 | Exocrine function |
Specifically, Melanotan II has been characterized as an MC3-R/MC4-R melanocortin agonist in biochemical studies . Its melanogenic effects result from stimulation of the MC1 receptor, which triggers increased production of eumelanin in melanocytes, subsequently enhancing skin pigmentation .
Pharmacokinetics
The compound is typically administered via subcutaneous injection, although nasal administration formulations have also been reported . After administration, it acts systematically through its effects on various melanocortin receptors throughout the body.
Research Applications
Experimental Studies
Research applications of Melanotan II Acetic Acid Salt have explored several physiological effects:
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Metabolic Effects: Studies have examined its inhibitory effects on feeding behavior and energy expenditure in rats, suggesting potential applications in appetite regulation .
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Dermatological Applications: The compound induces melanogenesis, increasing skin pigmentation without requiring UV exposure . This property has prompted interest in potential photoprotective applications.
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Sexual Function: Originally developed for investigating sexual dysfunction, research has examined its effects on sexual desire and penile erection .
Current Research Status
Despite initial research interest, formal clinical development of Melanotan II was abandoned when development shifted toward bremelanotide, one of its metabolites . Currently, Melanotan II remains classified as a research chemical, with its use primarily limited to laboratory investigations.
Reported Adverse Effects | System Affected |
---|---|
Renal dysfunction | Renal |
Rhabdomyolysis | Muscular |
Changes in mole size and pigmentation | Dermatological |
Priapism | Reproductive |
Posterior reversible encephalopathy syndrome | Neurological |
Nausea, flushing | Gastrointestinal/Vascular |
Shortness of breath, chest pain | Respiratory/Cardiovascular |
Abdominal cramping and pain | Gastrointestinal |
Dizziness and lethargy | Neurological |
Additionally, concerns have been raised regarding:
Risk-Benefit Assessment
The Australian TGA's Advisory Committee on Medicines Scheduling (ACMS) concluded that there is "no body of evidence demonstrating therapeutic benefits of melanotan II," while numerous health risks have been documented . This unfavorable risk-benefit profile has contributed to regulatory restrictions on its use.
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